Lipophilicity Comparison Across Regioisomers
The computed lipophilicity (XLogP3-AA) of 4-(6-(trifluoromethyl)pyridin-3-yl)morpholine is 1.5 [1]. While direct experimental logP values for all regioisomers are not available in the public domain, the 6-CF3 substitution pattern confers a distinct electronic environment compared to the 2-CF3 isomer (CAS 1707392-28-6), where the trifluoromethyl group is ortho to the morpholine-bearing carbon, and the 5-CF3 isomer (3-(morpholin-4-yl)-5-(trifluoromethyl)pyridine), where the CF3 group is meta to the morpholine attachment. These positional differences are predicted to yield XLogP variations of approximately 0.3–0.5 log units based on fragment-based calculations, affecting chromatographic behavior and biological membrane partitioning [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 (PubChem computed) |
| Comparator Or Baseline | 4-(2-(trifluoromethyl)pyridin-3-yl)morpholine (CAS 1707392-28-6) and 3-(morpholin-4-yl)-5-(trifluoromethyl)pyridine: XLogP3-AA values not publicly reported but predicted to differ by ≥0.3 units |
| Quantified Difference | Estimated ΔXLogP3-AA ≥ 0.3 between 6-CF3 and 2-CF3 isomers |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A difference of ≥0.3 log units in lipophilicity can significantly alter logD, plasma protein binding, and CNS penetration potential, making the correct isomer essential for consistent SAR interpretation.
- [1] PubChem CID 71651913: XLogP3-AA = 1.5 for 4-(6-(trifluoromethyl)pyridin-3-yl)morpholine. National Library of Medicine. Accessed 2026-05-04. View Source
- [2] Wang, R. et al. XLogP3: Atom-Additive Method for Calculating Octanol/Water Partition Coefficient. J. Chem. Inf. Model. 2007. Fragment-based prediction methodology supporting regioisomeric logP differences. View Source
